1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

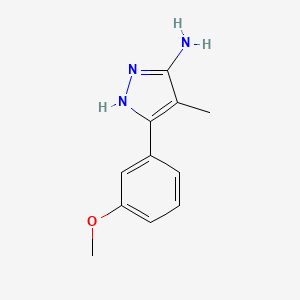

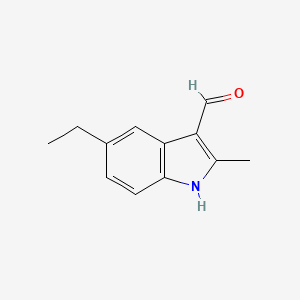

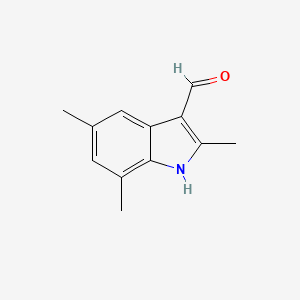

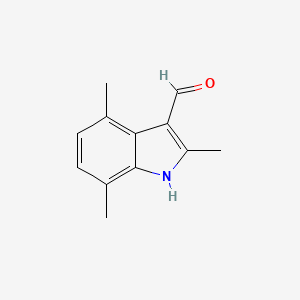

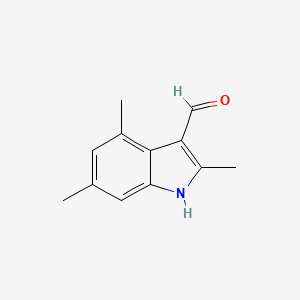

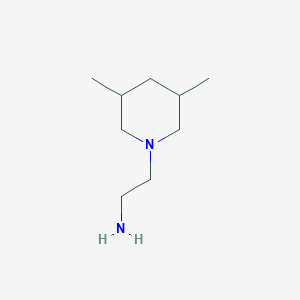

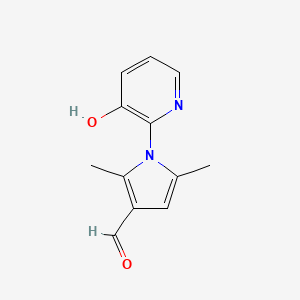

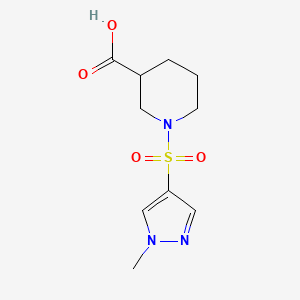

The compound "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" is a heterocyclic compound that features both pyrazole and piperidine moieties. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The compound is of interest due to its potential as a building block in pharmaceutical chemistry, given the biological activity associated with pyrazole and piperidine derivatives.

Synthesis Analysis

The synthesis of related pyrazole-piperidine compounds has been reported in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with various N-mono-substituted hydrazines afforded the target compounds . Although the specific compound is not mentioned, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole-piperidine derivatives is characterized by the presence of the pyrazole ring and the piperidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel heterocyclic amino acids where 1H-, 13C-, and 15N-NMR spectroscopy were used . These techniques would likely be applicable for analyzing the molecular structure of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through their functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding amide via reaction with acid chloride and 2,3-diaminopyridine . This indicates that the pyrazole moiety in the compound of interest could undergo similar functionalization reactions, potentially leading to a variety of derivatives with different chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and piperidine derivatives can vary widely depending on the substituents attached to the core structures. The solubility, melting point, and stability of these compounds can be influenced by the presence of different functional groups. For instance, the introduction of a sulfonyl group could affect the acidity and solubility in water . The specific properties of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" would need to be determined experimentally, but insights can be drawn from related compounds synthesized and characterized in the literature.

科学研究应用

合成和化学性质

1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸及其衍生物主要用于化学合成。Matulevičiūtė 等人 (2021) 的一项研究探索了新型杂环氨基酸的开发,包括与 1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸相关的化合物。这些化合物被合成为手性を非手性的结构单元,可用于各种化学应用中 (Matulevičiūtė 等人,2021 年)。

在抗癌研究中的应用

在结构上与 1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸相关的化合物已被研究其在癌症治疗中的潜在用途。例如,具有类似结构框架的奥罗拉激酶抑制剂已显示出抑制奥罗拉 A(一种与癌细胞增殖相关的蛋白质)的希望 (ロバート·亨利·詹姆斯,2006 年)。

抗菌应用

El‐Emary 等人 (2002) 的研究表明基于 1H-吡唑骨架的化合物(包括 1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸的衍生物)具有潜在的抗菌特性。这表明这些化合物在开发新的抗菌剂中发挥作用 (El‐Emary 等人,2002 年)。

抗癌剂合成

Rehman 等人 (2018) 对哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化合物的合成进行了研究,这些化合物在结构上与 1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸相关。这些化合物被评估为潜在的抗癌剂,突出了它们在肿瘤学研究中的相关性 (Rehman 等人,2018 年)。

电催化和表面处理

在阳极氧化铝电解着色研究中,Moshohoritou 等人 (1994) 使用哌啶-4-羧酸作为添加剂。这项研究提供了对 1-(1-甲基-1H-吡唑-4-磺酰基)-哌啶-3-羧酸衍生物在电催化和表面处理工艺中的潜在应用的见解 (Moshohoritou 等人,1994 年)。

安全和危害

属性

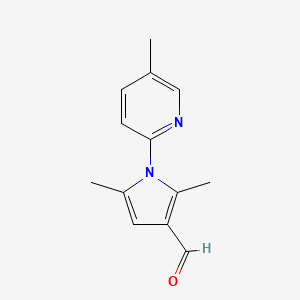

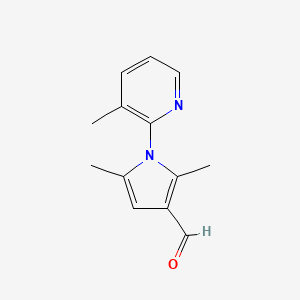

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAOQDXYLIICDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。